1-methoxy-4-nitropyridin-1-ium
Overview
Description
1-methoxy-4-nitropyridin-1-ium: is a pyridinium salt with the molecular formula C6H7N2O3+ . This compound is characterized by the presence of a methoxy group at the 1-position and a nitro group at the 4-position on the pyridine ring. Pyridinium salts, including this compound, are known for their diverse applications in various fields such as organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methoxy-4-nitropyridin-1-ium can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitric acid in the presence of trifluoroacetic anhydride, which yields nitropyridines . Another method involves the reaction of pyridine and substituted pyridines with dinitrogen pentoxide in an organic solvent, resulting in the formation of N-nitropyridinium ion intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes using nitric acid or dinitrogen pentoxide. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-methoxy-4-nitropyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed:
Reduction: The major product is 1-amino-4-nitropyridin-1-ium.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinium salts.
Scientific Research Applications
1-methoxy-4-nitropyridin-1-ium has a wide range of scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential antimicrobial and anticancer properties.
- Used in the development of new pharmaceuticals and bioactive compounds .
Medicine:
- Explored for its potential use as an anti-microbial, anti-cancer, and anti-malarial agent.
- Studied for its role as an anti-cholinesterase inhibitor .
Industry:
- Utilized in the production of materials with specific electronic and optical properties.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of 1-methoxy-4-nitropyridin-1-ium involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit enzymes such as cholinesterase is attributed to its interaction with the active site of the enzyme, preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
1-methoxy-4-nitropyridine: Similar structure but lacks the pyridinium ion.
4-nitropyridine: Lacks the methoxy group.
1-methoxypyridine: Lacks the nitro group
Uniqueness: 1-methoxy-4-nitropyridin-1-ium is unique due to the presence of both the methoxy and nitro groups on the pyridinium ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-methoxy-4-nitropyridin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNFEIIQCRDCLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[N+]1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2O3+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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